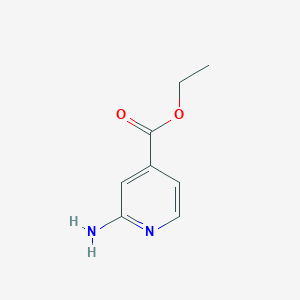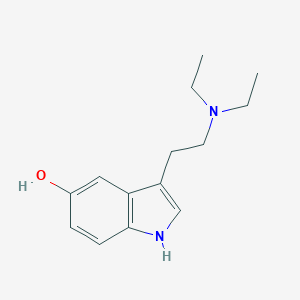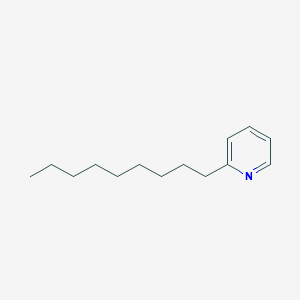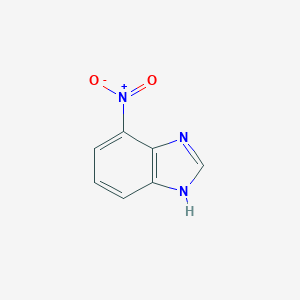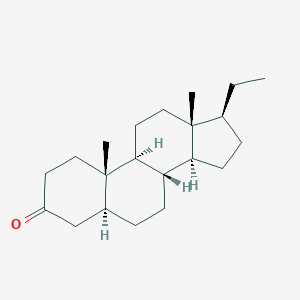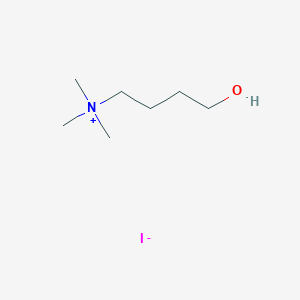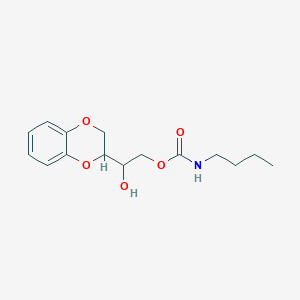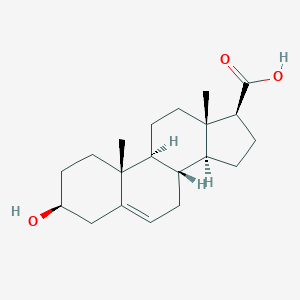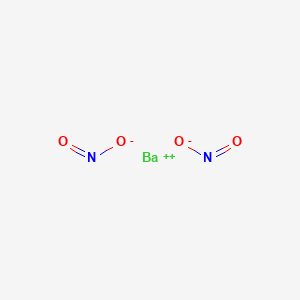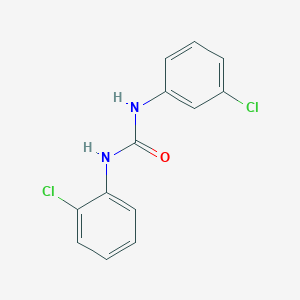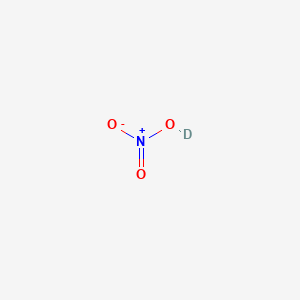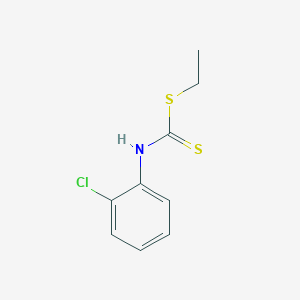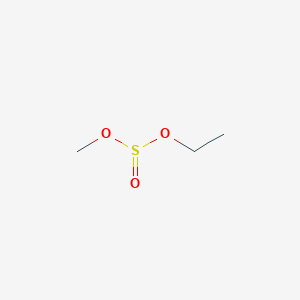
Magnesium boride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium boride (MgB2) is a binary compound that has gained significant attention in the field of materials science due to its superconducting properties. It is a type-II superconductor that exhibits zero electrical resistance at temperatures up to 39K. The discovery of its superconducting properties has led to extensive research on its synthesis, properties, and potential applications.
Mecanismo De Acción
The superconductivity of magnesium boride is due to its unique crystal structure, which consists of alternating layers of magnesium and boron atoms. When cooled below its critical temperature, the electrons in the material form Cooper pairs, which can move through the material without resistance. The exact mechanism of its catalytic properties is not well understood, but it is believed to involve the interaction of the material with the reactants.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of magnesium boride. However, it has been shown to be non-toxic and biocompatible, making it a potential material for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using magnesium boride in lab experiments is its superconducting properties, which allow for the study of high-temperature superconductivity. Additionally, its catalytic properties make it a promising material for use in various reactions. However, its synthesis can be challenging, and it is not widely available, which can limit its use in experiments.
Direcciones Futuras
There are numerous future directions for research on magnesium boride. One area of focus is the development of new synthesis methods that are more efficient and scalable. Additionally, there is ongoing research on the use of magnesium boride in various applications, including superconductivity, catalysis, and hydrogen storage. Further studies are also needed to understand the mechanism of its catalytic properties and its potential use in biomedical applications.
Métodos De Síntesis
Magnesium boride can be synthesized through various methods, including solid-state reaction, chemical vapor deposition, and solution-based methods. The solid-state reaction method involves the direct reaction of magnesium and boron in a vacuum or inert atmosphere. Chemical vapor deposition involves the use of a gaseous precursor to deposit a thin film of magnesium boride on a substrate. Solution-based methods involve the use of a precursor solution to deposit magnesium boride on a substrate.
Aplicaciones Científicas De Investigación
Magnesium boride has numerous potential applications in various fields, including superconductivity, catalysis, and hydrogen storage. Its superconducting properties make it a promising material for use in high-temperature superconductors. It has also been studied as a catalyst for various reactions, including the reduction of nitroarenes and the dehydrogenation of ammonia borane. Additionally, magnesium boride has been studied as a potential material for hydrogen storage due to its high hydrogen storage capacity.
Propiedades
Número CAS |
12795-15-2 |
|---|---|
Nombre del producto |
Magnesium boride |
Fórmula molecular |
BMg |
Peso molecular |
35.12 g/mol |
Nombre IUPAC |
boron;magnesium |
InChI |
InChI=1S/B.Mg |
Clave InChI |
QYHKLBKLFBZGAI-UHFFFAOYSA-N |
SMILES |
[B].[Mg] |
SMILES canónico |
[B].[Mg] |
Sinónimos |
magnesium boride magnesium boride (MgB12) magnesium boride (MgB2) magnesium diboride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



